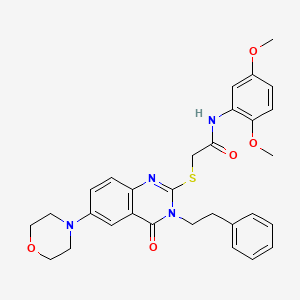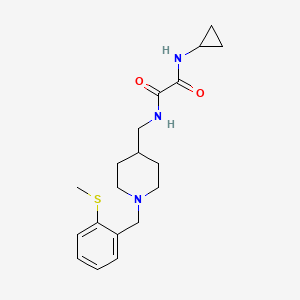
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, also known as CTDP-31, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CTDP-31 belongs to the class of oxalamide compounds and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in cellular processes. N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in regulating inflammation and immune responses. It has also been found to inhibit the activity of the proteasome, a cellular complex involved in protein degradation.
Biochemical and Physiological Effects:
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models, indicating its potential as an anti-inflammatory agent. N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the levels of viral RNA in infected cells, indicating its potential as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and purify, making it a viable candidate for further scientific research. It has also been shown to exhibit potent biological activity, making it a potential candidate for drug development. However, N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, its efficacy and safety in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the scientific research of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide. One potential area of research is the development of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide as an anti-inflammatory agent for the treatment of various inflammatory disorders. Another potential area of research is the development of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide as an anti-cancer agent for the treatment of various types of cancer. Additionally, further research is needed to determine the safety and efficacy of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide in humans, and to identify potential drug targets for N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide. Overall, N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide involves the reaction of a piperidine derivative with a cyclopropyl amine, followed by the addition of an oxalamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been optimized to yield high purity and yield, making it a viable candidate for further scientific research.
Aplicaciones Científicas De Investigación
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
N'-cyclopropyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-25-17-5-3-2-4-15(17)13-22-10-8-14(9-11-22)12-20-18(23)19(24)21-16-6-7-16/h2-5,14,16H,6-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIYEAGCBUVTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


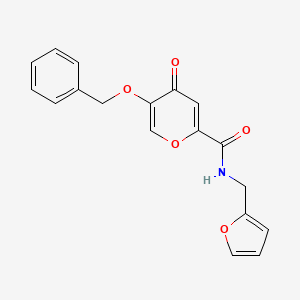

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2951013.png)
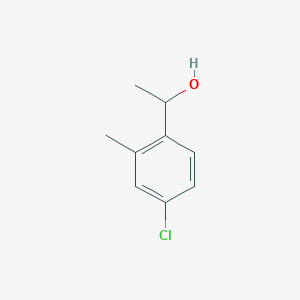

![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)

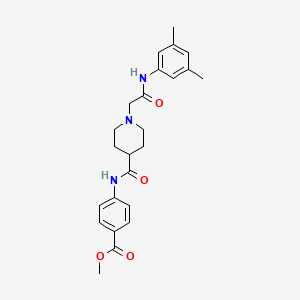

![8-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2951027.png)
![2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2951028.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)
